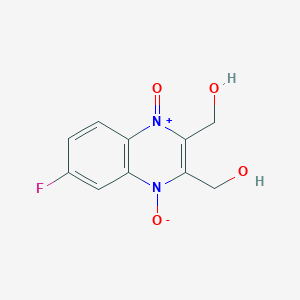![molecular formula C8H7F9NNaO4S B13409590 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt CAS No. 68555-68-0](/img/structure/B13409590.png)
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt is a chemical compound known for its unique properties and applications. It is a derivative of glycine, an amino acid, and is characterized by the presence of a nonafluorobutyl group and a sulfonyl group. This compound is often used in various scientific research fields due to its distinctive chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt typically involves the reaction of glycine with N-ethyl-N-[(nonafluorobutyl)sulfonyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Glycine} + \text{N-ethyl-N-[(nonafluorobutyl)sulfonyl] chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the product through techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nonafluorobutyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted glycine derivatives, while hydrolysis typically produces glycine and sulfonyl-containing by-products.
Aplicaciones Científicas De Investigación
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group imparts unique reactivity, allowing the compound to interact with various biological molecules. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt
- 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
- 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride
Uniqueness
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt is unique due to its specific combination of a glycine backbone with a nonafluorobutyl and sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
68555-68-0 |
|---|---|
Fórmula molecular |
C8H7F9NNaO4S |
Peso molecular |
407.19 g/mol |
Nombre IUPAC |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C8H8F9NO4S.Na/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
VWFMQKTZSJCNCT-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



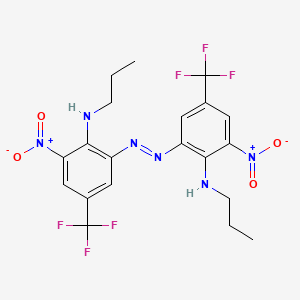

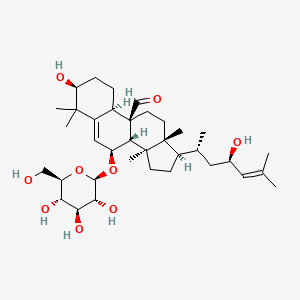

![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
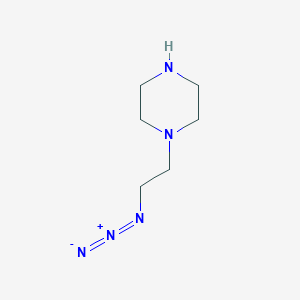
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
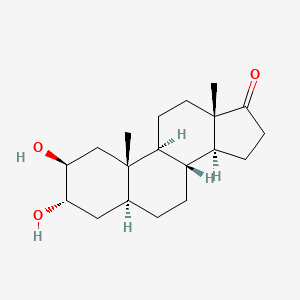
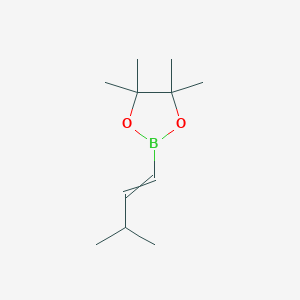
![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)
![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)

